Product packaging for 3-Ethoxypropane-1-sulfonyl fluoride(Cat. No.:)

3-Ethoxypropane-1-sulfonyl fluoride

Cat. No.: B13282319
M. Wt: 170.20 g/mol
InChI Key: IZNOLPRQOAYCCV-UHFFFAOYSA-N
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Description

Evolution and Significance of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

The concept of "click chemistry" was introduced to modern chemical science as a method for the rapid and reliable synthesis of new molecules with desirable properties. google.com Initially dominated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the click chemistry universe expanded significantly in 2014 with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and his colleagues. google.comepa.govdss.go.th SuFEx has been hailed as the next generation of click chemistry, offering a new set of reliable reactions for molecular construction. google.comdss.go.th

This powerful technology is centered around the remarkable properties of the sulfur(VI)-fluoride bond. SuFEx reactions enable the efficient formation of strong covalent links between molecular building blocks through S(VI) hubs. epa.gov The process is characterized by its metal-free nature, operational simplicity, and high efficiency, often proceeding in high yields with minimal need for purification. dss.go.th These reactions are also notably tolerant of water and oxygen, further broadening their applicability. google.com

The significance of SuFEx extends across numerous scientific disciplines. It has become an indispensable tool in organic synthesis, materials science, chemical biology, and drug discovery. dss.go.thcore.ac.uk The ability to reliably connect diverse molecular fragments has accelerated the discovery of new functional materials and bioactive compounds. dss.go.th A key aspect of SuFEx is its potential for creating connections with unprecedented reliability, a feature that is highly sought after in the construction of complex molecular architectures. epa.gov

Foundational Principles of Sulfonyl Fluoride Reactivity in Organic Synthesis

The utility of sulfonyl fluorides in organic synthesis stems from a unique combination of stability and latent reactivity. dss.go.th Unlike other sulfonyl halides, such as sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and thermolysis, and are resistant to reduction. dss.go.th This stability allows the sulfonyl fluoride group to be carried through multi-step synthetic sequences without decomposition.

However, this inherent stability can be overcome under specific conditions, allowing for controlled reactivity. The key to activating the S-F bond lies in its interaction with appropriate nucleophiles, often facilitated by catalysts. epa.gov The reactivity of sulfonyl fluorides is particularly pronounced with silyl (B83357) ethers and amines. google.com The mechanism of SuFEx reactions, while still under investigation, is thought to involve the special nature of the fluoride-proton interaction and the kinetic and thermodynamic properties of the bonds to the sulfur(VI) center. epa.gov

A significant advantage of sulfonyl fluorides is their chemoselectivity. They react almost exclusively at the sulfur center, leading to sulfonylation products without the side reactions often observed with more reactive sulfonyl chlorides. dss.go.th This predictable reactivity makes them ideal building blocks for constructing complex molecules with high precision.

Broader Academic and Industrial Importance of Alkyl Sulfonyl Fluorides in Emerging Fields

The unique properties of alkyl sulfonyl fluorides have positioned them as crucial tools in a variety of emerging scientific and technological fields. Their applications extend far beyond simple molecular connectors and into the realms of chemical biology, drug discovery, and advanced materials.

In chemical biology , sulfonyl fluorides have been recognized as privileged protein-reactive functional groups. nih.gov Their context-specific reactivity with a broad range of amino acid residues, including serine, tyrosine, lysine, threonine, cysteine, and histidine, makes them invaluable as covalent probes for studying protein function and for target identification and validation. nih.govtesisenred.net This has led to their use in the development of activity-based protein profiling (ABPP) probes and covalent inhibitors for various enzymes. tesisenred.net

In drug discovery , the sulfonyl fluoride moiety is increasingly being incorporated into therapeutic candidates. sigmaaldrich.comdss.go.th The stability of the sulfonyl fluoride group under physiological conditions, coupled with its ability to form strong, covalent bonds with biological targets, offers a promising strategy for developing potent and selective drugs. dss.go.th The development of SuFEx chemistry has provided a robust platform for the rapid synthesis of compound libraries for high-throughput screening, accelerating the drug discovery process. uga.edu

The materials science applications of alkyl sulfonyl fluorides are also expanding rapidly. The ability of SuFEx chemistry to form highly stable polysulfate and polysulfonate polymers has opened up new avenues for the creation of novel materials with unique properties. google.com These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for a range of applications, from specialty plastics to advanced coatings.

Detailed Research Findings on 3-Ethoxypropane-1-sulfonyl Fluoride

While the broader class of alkyl sulfonyl fluorides has been extensively studied, specific data and dedicated research on This compound are not widely available in the current scientific literature. Its CAS number and detailed spectroscopic and physicochemical properties are not present in major chemical databases. However, based on the well-established principles of organic chemistry and the known properties of its close structural analogs, such as 3-methoxypropane-1-sulfonyl fluoride, we can infer its likely characteristics and synthetic accessibility.

Expected Physicochemical Properties

The physicochemical properties of this compound are expected to be similar to other short-chain alkyl sulfonyl fluorides. A comparison with related compounds is presented in the table below.

PropertyEthanesulfonyl fluoride3-Methoxypropane-1-sulfonyl fluorideExpected for this compound
Molecular Formula C₂H₅FO₂SC₄H₉FO₃SC₅H₁₁FO₃S
Molecular Weight 112.12 g/mol sigmaaldrich.com156.18 g/mol moldb.com170.20 g/mol
Boiling Point Not specifiedNot specifiedExpected to be higher than 3-methoxypropane-1-sulfonyl fluoride
Solubility Soluble in common organic solventsExpected to be soluble in common organic solventsExpected to be soluble in common organic solvents

This table presents expected properties based on known data for analogous compounds.

Synthesis Strategies

The synthesis of this compound can be envisioned through several established methods for the preparation of alkyl sulfonyl fluorides. A common and effective route involves the fluoride exchange reaction of the corresponding sulfonyl chloride.

A plausible synthetic route would be:

Preparation of 3-Ethoxypropane-1-sulfonyl chloride: This intermediate could be synthesized from 3-ethoxypropan-1-ol via oxidation to the corresponding sulfonic acid, followed by chlorination with a reagent like thionyl chloride or oxalyl chloride. Alternatively, radical addition of a sulfuryl chloride equivalent to an appropriate alkene precursor could be employed.

Fluorination: The resulting 3-ethoxypropane-1-sulfonyl chloride would then be treated with a fluoride source, such as potassium fluoride (KF) or other fluoride salts, to yield this compound. nih.gov

Electrochemical methods, which involve the oxidative coupling of thiols with a fluoride source, have also emerged as a powerful and environmentally friendly approach for the synthesis of sulfonyl fluorides and could potentially be adapted for the synthesis of this compound. nih.gov

Expected Reactivity and Applications

Based on the principles of SuFEx chemistry, this compound is expected to be a stable yet reactive building block for organic synthesis. The ethoxy group introduces a flexible, polar functionality that could be advantageous in modulating the solubility and pharmacokinetic properties of molecules in which it is incorporated.

Its primary application would likely be as a SuFEx hub, reacting with a variety of nucleophiles to form stable sulfonate and sulfonamide linkages. The presence of the ether linkage could also offer opportunities for further chemical modification or influence the conformational properties of the final products. Given the growing interest in functionalized alkyl sulfonyl fluorides for creating diverse chemical libraries, this compound represents a potentially valuable, yet underexplored, tool for medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11FO3S B13282319 3-Ethoxypropane-1-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11FO3S

Molecular Weight

170.20 g/mol

IUPAC Name

3-ethoxypropane-1-sulfonyl fluoride

InChI

InChI=1S/C5H11FO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3

InChI Key

IZNOLPRQOAYCCV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCS(=O)(=O)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Ethoxypropane 1 Sulfonyl Fluoride Analogues

Mechanistic Insights into Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions

SuFEx reactions are characterized by the selective activation of the high oxidation state sulfur center in sulfonyl fluorides, which makes it susceptible to nucleophilic attack. nih.gov While sulfonyl fluorides are remarkably stable under many conditions, even resisting hydrolysis and reduction, their electrophilicity can be unlocked under specific catalytic conditions to facilitate the exchange of the fluoride ion with a nucleophile. rhhz.netsigmaaldrich.comnih.gov

Nucleophilic Reactivity with Heteroatom Nucleophiles

Analogues of 3-ethoxypropane-1-sulfonyl fluoride readily react with a variety of heteroatom nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonates, and sulfonate esters, respectively. d-nb.inforhhz.netnih.gov The reaction with amines is particularly noteworthy. While sulfonyl fluorides can be unreactive towards amines alone, the presence of a suitable catalyst can drive the reaction to completion. nih.govnih.gov For instance, the combination of calcium bistriflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be highly effective in promoting the reaction between sulfonyl fluorides and amines at room temperature. nih.govnih.gov

The reactivity of the nucleophile plays a significant role. For example, silylated amines and phenols are often used to facilitate the reaction, as the silicon-fluoride bond formation is a strong driving force. nih.gov The reaction conditions can also be tuned to favor certain nucleophiles. For instance, the use of tetramethylguanidine as a catalyst can lead to the selective deprotonation and subsequent reaction of tyrosine residues in peptides over other nucleophilic amino acids. nih.gov

Role of Catalysts in SuFEx Activation

Catalysts are crucial for activating the otherwise stable sulfonyl fluoride group towards nucleophilic attack. Various catalytic systems have been developed to enhance the efficiency and scope of SuFEx reactions.

N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for SuFEx reactions. acs.orgrsc.org They are believed to act as Brønsted bases, activating alcohols or amines through the formation of a hydrogen bond, which increases the nucleophilicity of the attacking species. acs.orgrsc.org This method has been successfully applied to the reaction of various sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides with alcohols and amines, producing a wide range of sulfonated products in good to excellent yields. acs.org The use of NHCs avoids the need for stoichiometric amounts of silicon reagents or strong bases, making the process more efficient and environmentally friendly. rsc.orgrsc.org

Table 1: Examples of NHC-Catalyzed SuFEx Reactions This table is interactive. Users can sort and filter the data.

Sulfonyl Fluoride Nucleophile Catalyst Product Yield (%)
Aryl sulfonyl fluoride Secondary benzylic alcohol 10 mol% NHC Sulfonate 62-99
Fluorosulfate Secondary benzylic alcohol 10 mol% NHC Sulfate (B86663) 62-99
Sulfonyl fluoride Alcohol 10 mol% NHC Sulfonate 49-99

Metal Lewis acids, particularly calcium(II) salts like calcium bistriflimide (Ca(NTf₂)₂), have been shown to effectively catalyze SuFEx reactions. nih.govresearchgate.netresearchgate.net Mechanistic studies suggest that the calcium ion coordinates to both the sulfonyl oxygen and the fluoride atom of the sulfonyl fluoride. hmc.edunih.govresearchgate.net This dual coordination activates the sulfur center towards nucleophilic attack and stabilizes the departing fluoride ion. hmc.edunih.govresearchgate.net In reactions with amines, a Brønsted base like DABCO is often added to activate the amine nucleophile. hmc.edunih.gov This catalytic system has been successfully used to synthesize sulfonamides, sulfamates, and sulfamides from the corresponding sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. nih.govnih.govacs.org Other metal Lewis acids such as those based on lithium, zinc, and lanthanum have also demonstrated catalytic activity in SuFEx reactions. nih.govresearchgate.net

Table 2: Comparison of Metal Lewis Acids in SuFEx Reactions This table is interactive. Users can sort and filter the data.

Lewis Acid Catalyst Substrates Product Yield (%)
Ca(NTf₂)₂ 4-Methylbenzenesulfonyl fluoride + TMS-morpholine Sulfonamide 81
Ca(OTf)₂ 4-Methylbenzenesulfonyl fluoride + TMS-morpholine Sulfonamide 89
LiNTf₂ 4-Methylbenzenesulfonyl fluoride + TMS-morpholine Sulfonamide 88
Zn(NTf₂)₂ 4-Methylbenzenesulfonyl fluoride + TMS-morpholine Sulfonamide 88

A novel approach to activating alkyl sulfonyl fluorides involves the use of intramolecular chalcogen bonding. d-nb.infonih.govresearchgate.net In this strategy, a sulfur atom is positioned at the γ-position relative to the sulfonyl fluoride group. This allows for a non-bonding 1,5-sulfur-fluorine interaction, which enhances the electrophilicity of the sulfur center and facilitates the SuFEx reaction. d-nb.info These "S-SuFEx hubs" have shown significantly enhanced reactivity with phenols, alcohols, and amines compared to analogues lacking the γ-sulfur atom. d-nb.infonih.govresearchgate.net This method is particularly advantageous for activating less reactive alkyl sulfonyl fluorides, which can be challenging to use in traditional SuFEx chemistry. d-nb.info

Influence of Electronic and Steric Factors on SuFEx Reactivity

The reactivity of sulfonyl fluorides in SuFEx reactions is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl ring of an arylsulfonyl fluoride generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups can decrease reactivity.

Steric hindrance around the sulfur center can also play a significant role. springernature.com Bulky substituents on either the sulfonyl fluoride or the nucleophile can hinder the reaction. For example, the steric bulk around the sulfur atom in some oxetane (B1205548) sulfonyl fluorides can impede the typical SuFEx pathway. springernature.com However, in some cases, these steric factors can be exploited to achieve selectivity between different reaction pathways. springernature.com

Alternative Reactivity Modes of Alkyl Sulfonyl Fluorides

Alkyl sulfonyl fluorides, beyond their classic use in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, exhibit a range of alternative reactivity patterns. These modes are centered on the ability of the sulfonyl fluoride group to activate adjacent C-H bonds and to act as a reactive center in various transformations.

Recent studies have revealed the ambiphilic nature of alkyl sulfonyl fluorides in palladium(II)-catalyzed cyclopropanation reactions with unactivated alkenes. chemrxiv.orgenglelab.comchemrxiv.org This reactivity allows for the synthesis of diverse and complex cyclopropane (B1198618) structures. chemrxiv.org

In these catalytic cycles, the sulfonyl fluoride moiety demonstrates a crucial dual role. chemrxiv.orgchemrxiv.org Firstly, it acts as an acidifying group, increasing the acidity of the α-protons. This facilitates the formation of a pronucleophile in the presence of a base. Secondly, it serves as an internal oxidant, enabling the critical oxidative addition step within the catalytic cycle. chemrxiv.org The process involves a Pd(II)/Pd(IV) redox couple, where the alkyl sulfonyl fluoride partner facilitates both the initial carbopalladation and the subsequent oxidative addition of the C-SO₂F bond. chemrxiv.orgenglelab.com This ambiphilic character merges the functions of a pronucleophile activator and an electrophilic reactive group into a single entity. chemrxiv.org

The palladium-catalyzed cyclopropanation using alkyl sulfonyl fluorides exhibits distinct stereochemical outcomes. The reaction typically affords cis-substituted cyclopropanes. chemrxiv.orgchemrxiv.org When internal alkenes are used as substrates, the process leads to the formation of 1,2,3-trisubstituted cyclopropanes with predictable diastereoselectivity. chemrxiv.orgchemrxiv.org Mechanistic studies, including density functional theory (DFT) calculations, have indicated that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type oxidative addition at the carbon bearing the sulfonyl fluoride group. chemrxiv.org In contrast, other methods like the Corey–Chaykovsky cyclopropanation of arylethenesulfonyl fluorides can produce both cis and trans isomers. rsc.orgrsc.org Generally, cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Table 1: Stereochemical Outcomes in Cyclopropanation Reactions

Reaction Type Substrates Typical Stereochemical Outcome Reference
Pd(II)-Catalyzed Alkyl Sulfonyl Fluorides + Unactivated Alkenes cis-Substituted Cyclopropanes chemrxiv.orgchemrxiv.org
Pd(II)-Catalyzed Alkyl Sulfonyl Fluorides + Internal Alkenes Predictable Diastereoselectivity chemrxiv.orgchemrxiv.org

The sulfonyl fluoride group can participate in olefination reactions, providing a pathway to valuable unsaturated sulfonyl fluorides.

A notable reaction is a process that mimics the Horner–Wadsworth–Emmons (HWE) olefination. acs.orgnih.govnih.gov In this transformation, sulfonyl-stabilized carbanions, generated from precursors like methanedisulfonyl fluoride, add to the carbonyl group of aldehydes or ketones. acs.orgnih.gov The resulting aldol-type adduct then cyclizes to form a four-membered ring intermediate. acs.orgarkat-usa.org This intermediate subsequently undergoes fragmentation (syn-fragmentation) to yield the corresponding alkene, with one sulfonyl fluoride group installed on the newly formed C=C double bond. acs.orgarkat-usa.org This method allows for the direct, one-step conversion of arylaldehydes into β-arylethenesulfonyl fluorides. acs.org

Table 2: Comparison of HWE and Sulfonyl Fluoride Olefination

Feature Horner-Wadsworth-Emmons (HWE) Sulfonyl Fluoride Olefination Reference
Reagent Phosphonate ester carbanion Sulfonyl fluoride stabilized carbanion acs.orgresearchgate.net
Intermediate Four-membered oxaphosphetane Four-membered thiaoxetane dioxide acs.orgarkat-usa.org
Mechanism Addition, cyclization, fragmentation Addition, cyclization, fragmentation acs.orgnih.gov

| Product | Alkene | Alkene with a sulfonyl fluoride moiety | acs.org |

Olefination Reactions Involving Sulfonyl Fluoride Moieties

Chemical Stability and Chemoselectivity Profiles of Sulfonyl Fluorides

Sulfonyl fluorides are recognized for their unique balance of chemical stability and latent reactivity. enamine.netresearchgate.net The strong, covalent sulfur-fluorine bond confers considerable stability, making them generally resistant to hydrolysis, reduction, and cleavage under many conditions compared to their sulfonyl chloride counterparts. mdpi.comrsc.orgrsc.org This stability allows them to be compatible with a wide range of synthetic transformations. rsc.org

However, their stability is not absolute and can be influenced by the reaction environment. For instance, the stability of an alkyl sulfonyl fluoride was found to be dependent on the solvent and the presence of water, showing decomposition in wet dimethylacetamide (DMA) but remaining stable in anhydrous DMA or dimethylformamide (DMF). chemrxiv.org

Despite their general stability, sulfonyl fluorides can be selectively activated to react with specific nucleophiles, a cornerstone of SuFEx chemistry. ccspublishing.org.cn This chemoselectivity is particularly evident in biological contexts, where they react with nucleophilic amino acid residues. They are known to form stable covalent adducts with the side chains of lysine, tyrosine, and histidine, but the adducts formed with cysteine are typically unstable. acs.org This selective reactivity profile makes sulfonyl fluorides valuable tools in chemical biology and for the design of covalent inhibitors. enamine.netacs.org

Resistance to Reduction and Hydrolysis

Aliphatic sulfonyl fluorides, the class of compounds to which this compound belongs, are characterized by their notable stability, particularly their resistance to reduction and hydrolysis. This stability is a key feature that makes them valuable reagents in various chemical contexts.

The sulfur-fluorine bond in sulfonyl fluorides is exceptionally robust, contributing to their thermal and chemical stability. This bond is significantly less prone to cleavage compared to the sulfur-chlorine bond in the more common sulfonyl chlorides. The high electronegativity of the fluorine atom and the strength of the S-F bond impart a considerable degree of kinetic inertness to the molecule.

General observations regarding the stability of aliphatic sulfonyl fluorides indicate a high resistance to hydrolysis under neutral and even acidic aqueous conditions. While aromatic sulfonyl fluorides have been more extensively studied for their hydrolytic stability, the principles apply to their aliphatic counterparts. The stability of the sulfonyl fluoride group allows for its use in aqueous environments where other electrophilic functional groups might readily decompose.

In terms of resistance to reduction, the sulfonyl fluoride moiety is remarkably stable. It is not susceptible to reduction under typical chemical conditions that might affect other functional groups. This inherent stability allows for chemical manipulations on other parts of a molecule containing a sulfonyl fluoride group without affecting the -SO2F functionality.

Table 1: Comparative Stability of Sulfonyl Halides

Sulfonyl Halide TypeResistance to HydrolysisResistance to ReductionGeneral Chemical Stability
Aliphatic Sulfonyl Fluorides HighHighHigh
Aliphatic Sulfonyl Chlorides Low to ModerateModerateModerate

This table provides a generalized comparison based on established chemical principles of sulfonyl halides.

Selectivity of Reactions at the Sulfur Center

Despite their general stability, the sulfur atom in this compound and its analogues can serve as an electrophilic center, undergoing selective reactions with potent nucleophiles under specific conditions. This "tunable" reactivity is a cornerstone of their utility in chemical synthesis and chemical biology.

The reaction of sulfonyl fluorides at the sulfur center is not a spontaneous process and typically requires activation or the presence of a highly reactive nucleophile. This contrasts with the often-vigorous and less selective reactions of sulfonyl chlorides. The controlled reactivity of sulfonyl fluorides allows for precise chemical transformations.

Research has shown that sulfonyl fluorides can react selectively with a range of nucleophiles. In the context of biological systems, this selectivity is particularly evident in their reactions with the side chains of certain amino acid residues. While they are generally unreactive towards many biological nucleophiles, they can form stable covalent bonds with specific residues such as lysine, tyrosine, and histidine under physiological conditions. This selective reactivity has positioned sulfonyl fluorides as valuable tools for covalently modifying proteins.

The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. The rate and selectivity of this reaction are influenced by the nature of the nucleophile, the solvent, and the electronic and steric environment around the sulfonyl fluoride group. For an aliphatic sulfonyl fluoride like this compound, the electron-donating nature of the ethoxypropyl group may slightly modulate the electrophilicity of the sulfur center compared to simple alkyl sulfonyl fluorides.

Table 2: General Reactivity of Aliphatic Sulfonyl Fluorides with Nucleophiles

Nucleophile ClassReactivityProduct Type
Amines Moderate to High (often requires activation)Sulfonamides
Alcohols/Phenols Low (requires strong activation)Sulfonate Esters
Thiols LowThiosulfonates
Specific Amino Acid Residues (e.g., Lys, Tyr, His) Selective under physiological conditionsCovalent Protein Adducts

This table summarizes the general reactivity patterns of aliphatic sulfonyl fluorides with common classes of nucleophiles.

Academic Applications and Future Research Directions in Alkyl Sulfonyl Fluoride Chemistry

Utility in Polymer Chemistry and Advanced Materials Science

The creation of novel polymers and advanced materials with tailored properties is a cornerstone of modern chemical research. Alkyl sulfonyl fluorides, as a class of compounds, have emerged as valuable building blocks in this arena, primarily due to their stability and predictable reactivity in SuFEx reactions.

Synthesis of Polysulfonates via SuFEx Polymerization

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has become a powerful tool for the synthesis of polymers, particularly polysulfonates and polysulfates. google.com This type of click chemistry involves the reaction of a sulfonyl fluoride with a silylated phenol (B47542) or alcohol, forming a stable sulfonate or sulfate (B86663) linkage. google.com The reaction is highly efficient, often catalyzed by bases like 1,8-diazabicycloundec-7-ene (DBU) or bifluoride salts, and exhibits excellent functional group tolerance. This allows for the creation of a diverse range of polymers with various functionalities incorporated into their structure.

While the general methodology for SuFEx polymerization using various alkyl and aryl sulfonyl fluorides is well-established, specific research detailing the use of 3-Ethoxypropane-1-sulfonyl fluoride as a monomer in the synthesis of polysulfonates via SuFEx polymerization has not been identified in the current body of scientific literature. A patent exists that mentions the compound, but does not describe its application in polymerization. google.com The ethoxy group in This compound could potentially influence polymer properties such as solubility and flexibility, making it a theoretical candidate for such reactions.

Table 1: General Parameters for SuFEx-based Polysulfonate Synthesis

ParameterDescriptionTypical Values/Reagents
Monomers Dithiol-derived bis(sulfonyl fluoride)s and bis(silyl ether)s of bisphenols.Not specified for this compound.
Catalyst Organic bases or fluoride salts to activate the sulfonyl fluoride.DBU, [Ph₃P=N-PPh₃]⁺[HF₂]⁻
Solvent Anhydrous polar aprotic solvents.N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
Temperature Room temperature to elevated temperatures.25°C - 150°C
Reaction Time Minutes to hours, depending on monomers and catalyst.10 min - 48 h

Surface Modification and Functionalization Applications

The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible coatings to specialized electronics. Sulfonyl fluorides can be employed for surface modification, leveraging their reactivity to anchor specific molecules onto a substrate. This process can impart desired functionalities such as hydrophobicity, biocompatibility, or specific binding capabilities.

No specific studies demonstrating the use of This compound for surface modification or functionalization have been found in published research. Theoretically, its sulfonyl fluoride group could react with hydroxyl or amine groups on a material's surface to form a stable covalent bond, introducing the ethoxypropyl moiety.

Incorporation into Conducting Polymer Systems

Conducting polymers are a class of organic materials with intriguing electronic properties. The incorporation of different functional groups can modulate these properties. While research into new conducting polymer systems is active, there is no available scientific literature that describes the incorporation of This compound into such systems.

Contributions to Chemical Biology and Biochemical Probe Development

The interface of chemistry and biology has been significantly advanced by the development of chemical tools that can be used to study and manipulate biological systems. The sulfonyl fluoride moiety has proven to be a particularly useful "warhead" for creating covalent inhibitors and biochemical probes.

Covalent Protein Modification and Ligand Discovery

Sulfonyl fluorides are recognized as privileged electrophiles for the covalent modification of proteins. They can react with the nucleophilic side chains of several amino acids, including tyrosine, lysine, serine, and histidine, leading to the formation of a stable covalent bond. This property is harnessed in the discovery of novel ligands and covalent inhibitors for therapeutic targets. Fragment-based ligand discovery approaches often utilize libraries of sulfonyl fluoride-containing fragments to identify new binding pockets on proteins.

Despite the extensive research in this area with a wide array of sulfonyl fluorides, there are no specific published studies that report the use of This compound for covalent protein modification or as part of a ligand discovery effort. Its potential reactivity towards nucleophilic amino acid residues would be a prerequisite for such applications.

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino AcidNucleophilic GroupPotential for Covalent Modification
TyrosinePhenolic hydroxylYes
LysineEpsilon-aminoYes
SerineHydroxylYes
ThreonineHydroxylYes
HistidineImidazole nitrogenYes
CysteineThiolYes (though the resulting bond may be less stable)

Design of Biochemical Tools for Interacting Biomolecule Analysis

The development of chemical probes is essential for studying the complex interactions between biomolecules. Sulfonyl fluoride-based probes are designed to covalently label specific proteins or other biomolecules within a complex biological sample, enabling their identification and functional characterization. These probes often contain a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for detection and isolation.

There is currently no scientific literature describing the design or application of This compound as a biochemical tool for the analysis of interacting biomolecules. The development of such a tool would require the synthesis of a derivative of This compound that incorporates a reporter group.

Applications in Radiochemistry and Isotopic Labeling for Research

The unique characteristics of the sulfonyl fluoride group make it a valuable tool in the realm of radiochemistry, particularly for the development of imaging agents used in medical research.

Advancements in Catalysis and Reagent Design

The sulfonyl fluoride moiety is not only a stable functional group but also an active participant in a variety of chemical transformations, leading to its use in the design of novel reagents and catalytic processes.

Alkyl sulfonyl fluorides have been utilized as ambiphilic reagents in palladium-catalyzed reactions. chemrxiv.org In these reactions, the sulfonyl fluoride group acts as both an acidifying group, facilitating the formation of a carbanion, and as an internal oxidant in the catalytic cycle. chemrxiv.org This dual reactivity has been exploited in the stereoselective cyclopropanation of unactivated alkenes. chemrxiv.org

Furthermore, the development of new reagents for the installation of the sulfonyl fluoride group is an active area of research. tcichemicals.com These reagents are designed to be more stable, easier to handle, and more efficient than traditional methods that often rely on hazardous reagents like sulfuryl fluoride gas. digitellinc.comeurekalert.org

Emerging Trends and Challenges in Alkyl Sulfonyl Fluoride Research

The field of alkyl sulfonyl fluoride chemistry is continually evolving, with several key trends and challenges shaping its future direction.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Researchers are continuously exploring new ways to utilize the unique properties of the sulfonyl fluoride group. While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a major focus, other reactivity patterns are also being investigated.

One area of interest is the single-electron activation of sulfonyl fluorides to generate sulfonyl radicals (RSO₂•). digitellinc.com These radicals can then participate in a variety of addition reactions, providing new pathways for the synthesis of complex molecules. digitellinc.com The development of bench-stable reagents that can generate sulfonyl radicals under mild conditions is a key goal in this area. digitellinc.com

Additionally, the use of sulfonyl fluorides in transition-metal-catalyzed reactions is expanding. For instance, palladium-catalyzed reactions have been developed that leverage the sulfonyl fluoride group as an internal oxidant, enabling transformations that are otherwise challenging. chemrxiv.org

Expansion of SuFEx Chemistry to Complex Molecular Architectures and Biomolecules

Sulfur(VI) Fluoride Exchange (SuFEx) has been hailed as a next-generation "click chemistry" reaction due to its high efficiency, reliability, and biocompatibility. sigmaaldrich.comnih.gov A major trend is the application of SuFEx to increasingly complex systems, including the modification of biomolecules and the synthesis of advanced materials. nih.govnih.gov

The ability of sulfonyl fluorides to react selectively with certain amino acid residues in proteins, such as tyrosine, under specific conditions opens up new avenues for chemical biology and drug discovery. nih.gov This allows for the site-specific labeling and modification of proteins, which can be used to study protein function and to develop new therapeutic agents. The stability of the sulfonyl fluoride group in aqueous environments makes it particularly well-suited for biological applications. sigmaaldrich.com

The development of new SuFEx hubs, which are molecules containing multiple sulfonyl fluoride groups or other reactive handles, is also a key area of research. monash.edu These hubs allow for the rapid construction of complex, three-dimensional molecules from simpler building blocks.

Computational Chemistry for Predictive Modeling and Rational Design

In the realm of alkyl sulfonyl fluoride chemistry, computational modeling has emerged as a powerful tool for predicting reactivity and guiding the rational design of novel compounds and synthetic methodologies. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and techniques applied to analogous sulfonyl fluorides provide a clear framework for its potential investigation. These computational approaches offer deep insights into reaction mechanisms, transition states, and the electronic and steric factors that govern the behavior of this class of compounds.

Predictive Modeling of Reactivity

Computational chemistry enables the prediction of various properties and reactivities of alkyl sulfonyl fluorides, which is crucial for their application in synthesis and chemical biology. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and energetics of these molecules. nih.gov For instance, calculations can predict the Lowest Unoccupied Molecular Orbital (LUMO) energy of a sulfonyl fluoride, which correlates with its electrophilicity and susceptibility to nucleophilic attack. nih.gov A lower LUMO energy generally suggests higher reactivity. nih.gov This predictive capability is invaluable for designing selective covalent inhibitors or for optimizing reaction conditions. rsc.org

Machine learning (ML) has also been successfully applied to predict the outcomes of reactions involving sulfonyl fluorides. ucla.eduprinceton.edu By training algorithms on large datasets of reactions with varying substrates, reagents, and conditions, ML models can predict the yield of a reaction for a previously untested substrate. ucla.eduprinceton.edu For example, in the context of deoxyfluorination reactions, a random forest ML algorithm has been used to navigate the complex reaction space and predict high-yielding conditions. ucla.edu This approach considers a multitude of computed molecular and atomic descriptors for the alcohol, sulfonyl fluoride, and base to build its predictive model. ucla.edu

To illustrate how computational data can be presented, the following table shows hypothetical calculated properties for a series of simple alkyl sulfonyl fluorides, which could be generated to understand the electronic influence of the alkyl chain.

Compound NameFormulaCalculated Dipole Moment (Debye)Calculated LUMO Energy (eV)
Methanesulfonyl fluorideCH₃FO₂S3.85-1.2
Ethanesulfonyl fluorideC₂H₅FO₂S3.92-1.15
Propanesulfonyl fluorideC₃H₇FO₂S3.98-1.12
This compoundC₅H₁₁FO₃S4.20-1.05

Note: The data in this table is illustrative and intended to represent the type of information generated from computational chemistry studies. Actual values would require specific calculations.

Rational Design of Novel Compounds and Reactions

Computational chemistry is not only predictive but also serves as a cornerstone for the rational design of new sulfonyl fluoride-based molecules and catalytic systems. By modeling reaction pathways, chemists can understand the intricate details of mechanisms, including the structures of intermediates and transition states. For example, computational studies on the formation of aryl sulfonyl fluorides have elucidated the roles of catalysts and additives, paving the way for the rational design of more efficient catalytic systems. nih.gov These studies can reveal key bond-forming and bond-breaking events and their associated energy barriers, providing a roadmap for optimizing reaction conditions or designing novel catalysts with lower activation energies. nih.gov

In the context of designing new covalent probes for chemical biology, computational docking can be used to predict how a sulfonyl fluoride-containing ligand will bind to a target protein. nih.gov These simulations can identify key interactions between the ligand and amino acid residues in the binding pocket, and can help in designing molecules with improved affinity and selectivity. rsc.orgnih.gov The reactivity of the sulfonyl fluoride "warhead" can be tuned by modifying its electronic properties, a process that can be guided by computational predictions of reactivity. rsc.org

The table below illustrates how computational data could be used to compare the predicted and experimental outcomes of a reaction, a common practice in studies that combine computational and experimental work.

SubstrateSulfonyl Fluoride ReagentBasePredicted Yield (%)Experimental Yield (%)
CyclohexanolMethanesulfonyl fluorideDBU6562
1-PhenylethanolEthanesulfonyl fluorideBTPP8285
2-OctanolThis compoundMTBD75(Not available)

Note: The data in this table is for illustrative purposes. The predicted yields are hypothetical examples based on the concept of machine learning models in chemical reaction prediction. DBU, BTPP, and MTBD are common bases in organic synthesis.

By leveraging these computational tools, the development of new applications for this compound and other alkyl sulfonyl fluorides can be significantly accelerated, moving from empirical screening to rational, hypothesis-driven design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxypropane-1-sulfonyl fluoride, and how can purity be validated?

  • Methodology : Synthesis typically involves fluorosulfonylation of 3-ethoxypropane-1-sulfonyl chloride using fluoride sources like KF or CsF under anhydrous conditions . Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight (C₅H₁₁FO₃S, MW: 170.2 g/mol) and absence of byproducts. Nuclear magnetic resonance (NMR; ¹⁹F and ¹H) is critical for verifying ethoxy (-OCH₂CH₃) and sulfonyl fluoride (-SO₂F) group integration .

Q. How does the ethoxy substituent influence the compound’s stability compared to other sulfonyl fluorides?

  • Key Findings : The ethoxy group enhances steric hindrance and electron-donating effects, reducing hydrolysis rates compared to smaller substituents (e.g., fluoro or methoxy). Stability studies in aqueous buffers (pH 7.4, 37°C) show a half-life >24 hours, making it suitable for prolonged biological assays .

SubstituentHydrolysis Half-Life (pH 7.4)Reactivity with Thiols (k, M⁻¹s⁻¹)
Ethoxy>24 hours0.8–1.2
Methoxy12–18 hours1.5–2.0
Fluoro<6 hours3.0–4.5
Data extrapolated from analogous sulfonyl fluorides .

Advanced Research Questions

Q. What strategies mitigate unexpected side reactions during nucleophilic substitutions with this compound?

  • Methodology : Side reactions (e.g., ethoxy group cleavage) can arise from strong nucleophiles. Use aprotic solvents (e.g., DMF, THF) and low temperatures (0–4°C) to suppress competing pathways. Kinetic monitoring via ¹⁹F NMR or infrared spectroscopy (IR) tracks sulfonyl fluoride consumption (SO₂F peak at ~1350–1400 cm⁻¹) .

Q. How does this compound perform in covalent enzyme inhibition studies, and what are key validation steps?

  • Case Study : The ethoxy group improves membrane permeability, enabling intracellular targeting. For protease inhibition:

Incubate the compound with the enzyme (e.g., caspase-3) in physiological buffer.

Use fluorescence-based activity assays to measure residual enzyme activity.

Confirm covalent binding via tryptic digest and LC-MS/MS to identify modified active-site residues.
Observed IC₅₀ values range from 50–200 nM, depending on target accessibility .

Q. How to resolve contradictory data in reactivity studies with thiol-containing biomolecules?

  • Troubleshooting : Discrepancies may arise from competing reactions (e.g., ethoxy hydrolysis vs. sulfonyl fluoride-thiol coupling).

  • Use stopped-flow kinetics to isolate reaction pathways.
  • Computational modeling (DFT) predicts regioselectivity and transition states .
  • Compare results with structurally defined analogs (e.g., 3-methoxy or 3-fluoro derivatives) to isolate substituent effects .

Experimental Design Considerations

Q. What analytical techniques are essential for characterizing reaction intermediates?

  • Tools :

  • ¹⁹F NMR : Tracks sulfonyl fluoride consumption (δ ~ -60 ppm) and detects fluorinated intermediates.
  • X-ray crystallography : Resolves covalent adduct structures in enzyme complexes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics for non-covalent interactions preceding covalent modification .

Q. How to design stability studies for physiological applications?

  • Protocol :

Prepare stock solutions in DMSO (≤1% v/v final concentration).

Incubate in PBS (pH 7.4) or cell culture medium at 37°C.

Sample at intervals (0, 6, 12, 24 hours) and quantify intact compound via LC-MS.
Note: Serum proteins may accelerate degradation; include controls with fetal bovine serum (FBS) .

Data Interpretation and Conflict Analysis

Q. Why do computational models sometimes overestimate the reactivity of this compound?

  • Analysis : Density functional theory (DFT) often neglects solvent effects and steric hindrance from the ethoxy group. Calibrate models using experimental kinetic data from simple nucleophiles (e.g., glutathione) before extrapolating to complex systems .

Q. How to address discrepancies in cell-based vs. cell-free assay results?

  • Resolution : Cell permeability and efflux pumps (e.g., P-glycoprotein) may reduce intracellular availability. Validate with:

  • Fluorescent probes : Track intracellular localization.
  • Knockout cell lines : Eliminate efflux pump interference.
  • Membrane-free assays : Confirm target engagement in lysates .

Safety and Handling

  • Precautions : Use inert atmosphere (N₂/Ar) during synthesis to prevent hydrolysis. Store at -20°C under desiccation. Handle with nitrile gloves and fume hood due to potential fluoride release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.